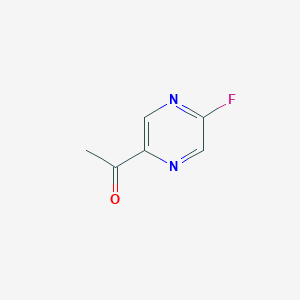
1-(5-Fluoropyrazin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoropyrazin-2-yl)ethanone is an organic compound with the molecular formula C6H5FN2O. It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms. The presence of a fluorine atom at the 5-position of the pyrazine ring and an ethanone group at the 1-position makes this compound unique. It is used in various fields, including medicinal chemistry and material science, due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Fluoropyrazin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 5-fluoropyrazine with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Fluoropyrazin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
1-(5-Fluoropyrazin-2-yl)ethanone has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyrazin-2-yl)ethanone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. It can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(5-Fluoropyridin-2-yl)ethanone: Similar structure but with a pyridine ring instead of pyrazine.
1-(5-Fluoro-2-iodophenyl)ethanone: Contains an iodine atom instead of a pyrazine ring.
1-(5-Fluoro-2-pyridinyl)ethanone: Another pyridine derivative with similar properties.
Uniqueness: 1-(5-Fluoropyrazin-2-yl)ethanone stands out due to the presence of the pyrazine ring, which imparts unique electronic and steric properties. The fluorine atom enhances its reactivity and interaction with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C6H5FN2O |
|---|---|
Molecular Weight |
140.11 g/mol |
IUPAC Name |
1-(5-fluoropyrazin-2-yl)ethanone |
InChI |
InChI=1S/C6H5FN2O/c1-4(10)5-2-9-6(7)3-8-5/h2-3H,1H3 |
InChI Key |
HNMCORSCMAXILE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C=N1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


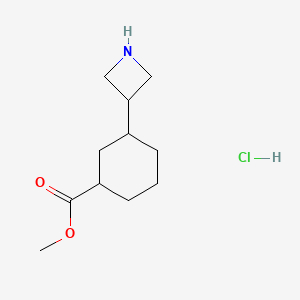
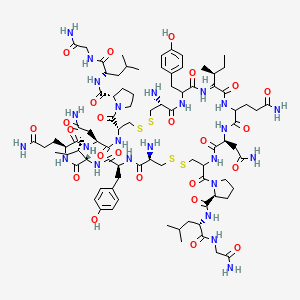
![tert-butyl N-pyrazolo[1,5-b]pyridazin-3-ylcarbamate](/img/structure/B13887844.png)

![Ethyl 7-bromoimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13887849.png)
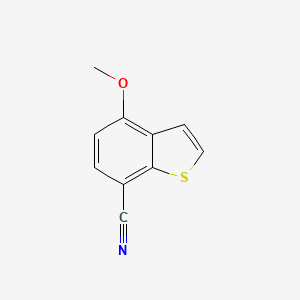
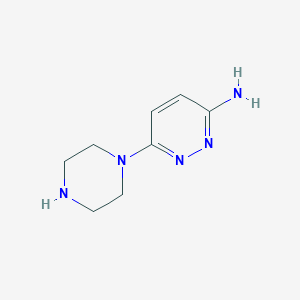
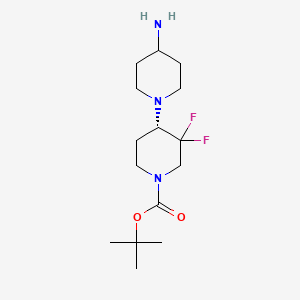
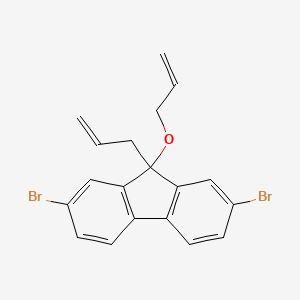
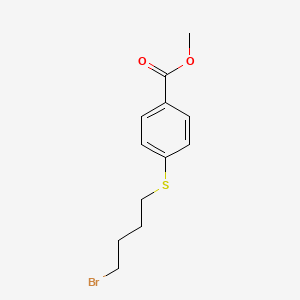
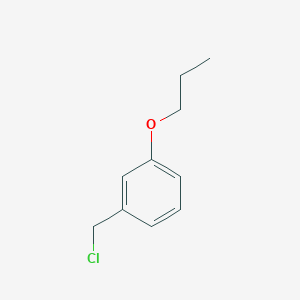
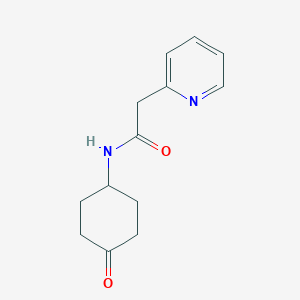
![(R)-2-(Benzo[D][1,3]dioxol-5-YL)piperazine](/img/structure/B13887893.png)
![3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol](/img/structure/B13887894.png)
